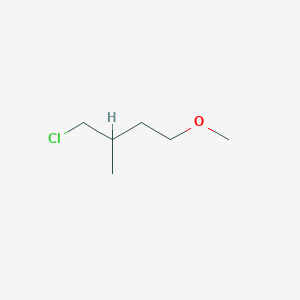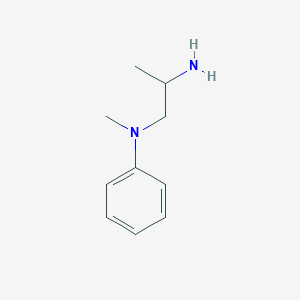
N-(2-aminopropyl)-N-methylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-aminopropyl)-N-methylaniline is an organic compound that belongs to the class of substituted anilines It is characterized by the presence of an aniline group substituted with a 2-aminopropyl and a methyl group
准备方法
Synthetic Routes and Reaction Conditions: N-(2-aminopropyl)-N-methylaniline can be synthesized through several methods. One common approach involves the reductive amination of N-methylaniline with 2-aminopropanal. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of high-pressure hydrogenation and efficient catalysts can enhance the production rate and purity of the compound.
化学反应分析
Types of Reactions: N-(2-aminopropyl)-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitroso derivatives.
Reduction: It can be reduced to form secondary amines.
Substitution: The aniline group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic reagents such as nitric acid, sulfuric acid, or halogens in the presence of a catalyst.
Major Products:
Oxidation: Formation of imines or nitroso derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
科学研究应用
N-(2-aminopropyl)-N-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of N-(2-aminopropyl)-N-methylaniline involves its interaction with molecular targets such as enzymes and receptors. It can act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways. The compound may also inhibit or activate specific enzymes, leading to changes in metabolic processes.
相似化合物的比较
N-(2-aminopropyl)benzofuran: Similar in structure but contains a benzofuran ring.
N-(2-aminopropyl)-N-methylbenzamide: Contains a benzamide group instead of an aniline group.
N-(2-aminopropyl)-N-methylphenethylamine: Contains a phenethylamine group.
Uniqueness: N-(2-aminopropyl)-N-methylaniline is unique due to its specific substitution pattern on the aniline ring, which imparts distinct chemical and biological properties
属性
CAS 编号 |
954253-35-1 |
|---|---|
分子式 |
C10H16N2 |
分子量 |
164.25 g/mol |
IUPAC 名称 |
1-N-methyl-1-N-phenylpropane-1,2-diamine |
InChI |
InChI=1S/C10H16N2/c1-9(11)8-12(2)10-6-4-3-5-7-10/h3-7,9H,8,11H2,1-2H3 |
InChI 键 |
OGUIAFAIFGRUDY-UHFFFAOYSA-N |
规范 SMILES |
CC(CN(C)C1=CC=CC=C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


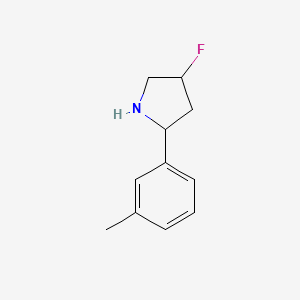
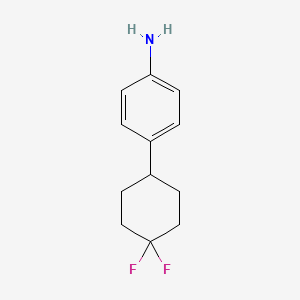
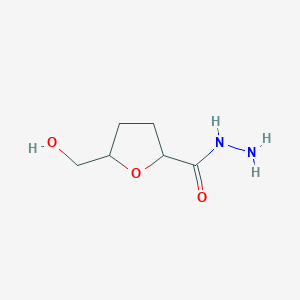

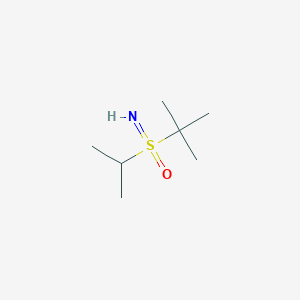
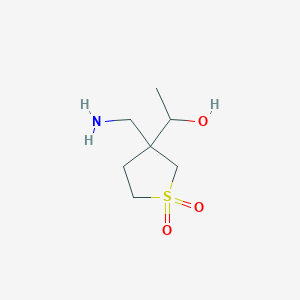
![1-{8-Azabicyclo[3.2.1]octan-3-yl}-3,3-dimethylurea](/img/structure/B13208283.png)
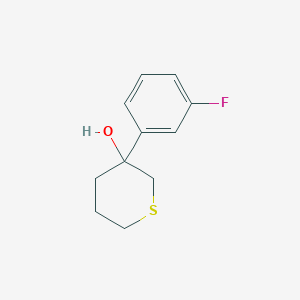
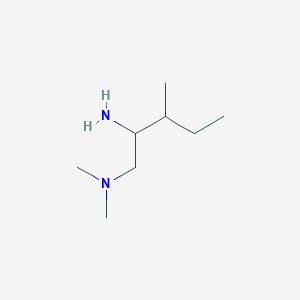
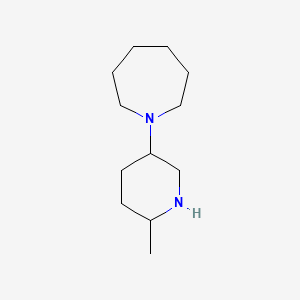
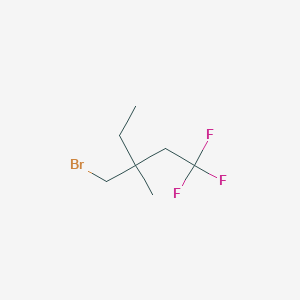
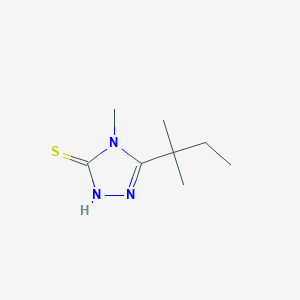
![[1-(Bromomethyl)cyclohexyl]benzene](/img/structure/B13208318.png)
